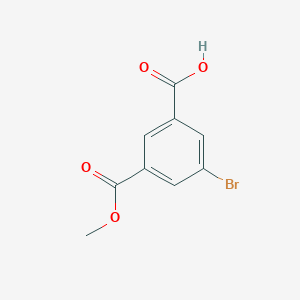

3-Bromo-5-(methoxycarbonyl)benzoic acid

Beschreibung

3-Bromo-5-(methoxycarbonyl)benzoic acid (CAS 161796-10-7) is a halogenated benzoic acid derivative featuring a bromine atom at the 3-position and a methoxycarbonyl (-COOCH₃) group at the 5-position. Its molecular formula is C₉H₇BrO₄, with a molecular weight of 258.9 g/mol. This compound is synthesized via diazotization and bromination reactions, achieving yields up to 97% under optimized conditions (e.g., using CuBr₂ and n-butyl nitrite in acetonitrile) . It serves as a versatile intermediate in pharmaceutical synthesis, particularly in the preparation of bioactive molecules targeting enzymes like MbtI in tuberculosis research .

Eigenschaften

IUPAC Name |

3-bromo-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXJVAGZPJKDGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626694 | |

| Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161796-10-7 | |

| Record name | 3-Bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

Direct bromination of 5-(methoxycarbonyl)benzoic acid leverages the meta-directing effects of both the carboxylic acid and methoxycarbonyl groups. Electrophilic aromatic substitution occurs at position 3 due to the synergistic deactivation of the ring by these electron-withdrawing groups. The reaction typically employs N-bromosuccinimide (NBS) as a brominating agent in the presence of red phosphorus and sulfuric acid .

Example procedure :

A mixture of 5-(methoxycarbonyl)benzoic acid (0.1 mol), chloroform (70 g), sulfuric acid (30 mL), potassium bromate (0.01 mol), and red phosphorus (0.012 mol) is stirred at 25°C. NBS (0.12 mol) is added gradually, maintaining the temperature below 30°C. After 3 hours, the mixture is quenched with ice water, and the product is recrystallized from methanol, yielding 92.7% pure 3-bromo-5-(methoxycarbonyl)benzoic acid.

Optimization Challenges

-

Regioselectivity : Competing bromination at position 4 may occur if reaction temperatures exceed 30°C, necessitating precise thermal control.

-

Catalyst Load : Red phosphorus enhances bromine activation but requires stoichiometric balancing to prevent over-bromination.

Multi-Step Synthesis from Dimethyl Terephthalate

Industrial-Scale Route

Adapted from the synthesis of structurally related SGLT2 inhibitors, this method involves six steps starting from dimethyl terephthalate :

-

Nitration : Introduces a nitro group at position 3 using fuming HNO₃.

-

Hydrolysis : Converts nitrated esters to dicarboxylic acids under acidic conditions.

-

Hydrogenation : Reduces nitro groups to amines using H₂ and Pd/C.

-

Esterification : Selectively methylates position 5 with methanol and HCl.

-

Bromination : Applies Br₂/FeBr₃ to introduce bromine at position 3.

-

Diazotization : Converts residual amines to carboxylic acids via Sandmeyer reaction.

Key data :

Critical Analysis

-

Advantages : Scalability and cost-effectiveness from bulk starting materials.

-

Limitations : Low overall yield due to intermediate purification losses.

Oxidation and Functionalization of 3-Bromo-5-methylbenzoic Acid

Methyl Group Oxidation

3-Bromo-5-methylbenzoic acid, synthesized via KMnO₄ oxidation of (3-bromo-5-methylphenyl)methanol, serves as a precursor. The methyl group at position 5 is oxidized to a carboxylic acid using KMnO₄ in acetone/water under reflux. Subsequent esterification with methanol and H₂SO₄ yields the methoxycarbonyl group.

Typical yields :

Practical Considerations

-

Selectivity : Concurrent oxidation of both methyl and carboxylic acid groups necessitates protective strategies, complicating large-scale production.

-

Purity : Column chromatography (CH₂Cl₂:MeOH, 80:1) achieves >95% purity but increases process time.

Comparative Evaluation of Methods

| Method | Starting Material | Key Reagents | Yield | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Direct Bromination | 5-(Methoxycarbonyl)BA | NBS, H₂SO₄, red P | 90–93% | Moderate | High |

| Multi-Step Synthesis | Dimethyl terephthalate | HNO₃, H₂, Pd/C, Br₂ | 24% | High | Moderate |

| Oxidation/Esterification | 3-Bromo-5-methylBA | KMnO₄, MeOH, H₂SO₄ | 51–54% | Low | Low |

BA = Benzoic acid

Analyse Chemischer Reaktionen

Types of Reactions:

3-Bromo-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification to form esters or hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as ethanol or toluene.

Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Hydrolysis: Aqueous acids or bases under reflux conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted benzoic acids.

Coupling Products: Biaryl compounds with diverse functional groups.

Esterification Products: Esters of this compound.

Hydrolysis Products: 3-Bromo-5-carboxybenzoic acid.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of 3-Bromo-5-(methoxycarbonyl)benzoic acid typically involves several key steps:

- Starting Materials: The synthesis often begins with readily available aromatic compounds.

- Bromination: Electrophilic aromatic substitution is used to introduce the bromine atom.

- Esterification: The methoxycarbonyl group is introduced through esterification reactions.

- Purification: Final products are purified using standard techniques such as recrystallization or chromatography.

Table 1: Synthetic Route Summary

| Step | Reaction Type | Key Reagents | Yield (%) |

|---|---|---|---|

| Bromination | Electrophilic Aromatic Substitution | Bromine, Catalyst (FeBr3) | Variable |

| Esterification | Esterification | Methanol, Acid Catalyst | High |

| Purification | Chromatography | Silica Gel | >90 |

Scientific Research Applications

3.1 Pharmaceutical Development

this compound serves as a crucial intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are promising candidates for diabetes treatment. Research indicates that derivatives of this compound exhibit significant biological activity against SGLT2, making them valuable in developing new therapeutic agents .

3.2 Structure-Activity Relationship Studies

Studies focusing on the structure-activity relationship (SAR) of SGLT2 inhibitors have highlighted the importance of bromoaryl groups, including those derived from this compound, in enhancing binding affinity and specificity for target receptors .

3.3 Agrochemical Applications

Beyond pharmaceuticals, this compound can be utilized in the synthesis of agrochemicals, where its ability to modify biological activity makes it suitable for developing herbicides or pesticides that target specific plant pathways .

Case Studies

Case Study 1: Synthesis of SGLT2 Inhibitors

A recent study demonstrated an efficient six-step process to synthesize SGLT2 inhibitors using this compound as an intermediate. The process achieved a total yield of approximately 24% on a scale of 70 kg per batch, showcasing its industrial viability .

Case Study 2: Development of New Agrochemicals

Research has explored the use of this compound in creating new agrochemical formulations aimed at enhancing crop yield while minimizing environmental impact. The modification of the benzoic acid framework allows for tailored activity against specific pests or diseases affecting crops .

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(methoxycarbonyl)benzoic acid depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects and Reactivity

The electronic and steric properties of substituents significantly influence the reactivity and applications of these benzoic acid derivatives:

- Methoxycarbonyl (-COOCH₃) : Strong electron-withdrawing group (EWG), enhances acidity of the carboxylic acid (pKa ~2.5–3.0) and directs electrophilic substitution reactions .

- Trifluoromethoxy (-OCF₃) : Highly electron-withdrawing, improves metabolic stability in drug candidates .

- Nitro (-NO₂): Strong EWG, increases acidity and facilitates nucleophilic aromatic substitution .

- Chloro (-Cl) : Moderate EWG, balances reactivity for cross-coupling reactions .

Physical and Chemical Properties

Key Research Findings

- Synthetic Utility : The methoxycarbonyl and bromine groups in this compound enable sequential functionalization. For example, it undergoes hydrolysis to 3-bromo-5-carboxybenzoic acid or amidation to form bioactive derivatives .

- Pharmaceutical Relevance : Analogous compounds like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid () are critical intermediates for SGLT2 inhibitors, highlighting the scaffold’s importance in diabetes drug development .

- Thermal Stability: The trifluoromethoxy derivative exhibits a distinct melting point (87–89°C), suggesting higher crystallinity compared to non-fluorinated analogs .

Industrial and Scalability Considerations

- Cost-Effectiveness : Methoxycarbonyl derivatives are synthesized from low-cost starting materials like dimethyl terephthalate, enabling large-scale production (e.g., 70 kg/batch for related compounds) .

- Challenges : Nitro and trifluoromethoxy substituents may require specialized handling (e.g., corrosive reagents, fluorination steps), increasing production complexity .

Biologische Aktivität

3-Bromo-5-(methoxycarbonyl)benzoic acid is an aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its biological activity is primarily associated with its role as an intermediate in the synthesis of various therapeutic compounds, particularly in the development of SGLT2 inhibitors, which are crucial in diabetes management.

- Chemical Formula : C₉H₇BrO₄

- Molecular Weight : 259.05 g/mol

- Melting Point : 188-190 °C

- Structure : This compound features a bromine atom and a methoxycarbonyl group attached to a benzoic acid framework, enhancing its reactivity and biological potential.

1. SGLT2 Inhibitors Development

This compound serves as a key intermediate in the synthesis of SGLT2 inhibitors, which are currently under investigation for their efficacy in treating type 2 diabetes. Research indicates that compounds derived from this acid exhibit significant biological activity against glucose transporters, which play a vital role in glucose reabsorption in the kidneys.

Case Study:

A study highlighted the synthesis of various SGLT2 inhibitors using derivatives of this compound. These inhibitors demonstrated promising results in preclinical trials, showcasing their potential to lower blood glucose levels effectively ( ).

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance, varying the position of substituents on the aromatic ring can significantly alter its pharmacological properties.

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-5-methylbenzoic acid | C₈H₇BrO₂ | Contains a methyl group instead of methoxycarbonyl |

| 4-Bromo-2-(methoxycarbonyl)benzoic acid | C₉H₉BrO₄ | Bromine at position 4; different substitution pattern |

| 2-Bromo-5-(methoxycarbonyl)benzoic acid | C₉H₉BrO₄ | Bromine at position 2; different regioselectivity |

These compounds exhibit unique properties based on their substitution patterns and functional groups, influencing their reactivity and biological activity significantly ().

Safety and Toxicity

This compound has been classified as an irritant. Proper handling and safety precautions should be observed during its synthesis and application in research settings ( ).

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-5-(methoxycarbonyl)benzoic acid, and how do reaction conditions influence yield?

A practical six-step synthesis for structurally related brominated benzoic acid derivatives involves nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. For example, dimethyl terephthalate can serve as a starting material, with bromination achieved using bromine in acetic acid under controlled temperatures (60–70°C), yielding ~24% overall . Optimization of stoichiometry (e.g., 1.2 eq. Br₂) and purification via recrystallization in ethanol/water mixtures improves purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound, and how are data interpreted?

- NMR : H and C NMR identify substitution patterns. For example, the methoxycarbonyl group shows a singlet at δ ~3.9 ppm (H) and δ ~165 ppm (C, carbonyl) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) using mobile phases like acetonitrile/0.1% formic acid .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 273.95 for C₉H₇BrO₄) .

Q. How can solubility and stability challenges be addressed during experimental workflows?

The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO or DMF) for reactions. Stability studies under varying pH (4–9) and temperatures (4°C vs. 25°C) reveal degradation via ester hydrolysis; thus, storage at –20°C in inert atmospheres is recommended .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for brominated benzoic acid derivatives?

X-ray crystallography using SHELXL (version 2018/3) enables refinement of twinned or high-resolution structures. For example, anisotropic displacement parameters (ADPs) and Hirshfeld surface analysis clarify disorder in bromine substituents, with R₁ values <5% achievable via iterative least-squares refinement .

Q. How do electronic effects of the methoxycarbonyl group influence regioselective functionalization?

DFT calculations (B3LYP/6-311+G(d,p)) show the methoxycarbonyl group directs electrophilic substitution to the para position via resonance stabilization. Experimental validation: Sonogashira coupling with terminal alkynes under Pd(PPh₃)₄ catalysis selectively modifies the bromide site, yielding triisopropylsilylethynyl derivatives (75–80% yield) .

Q. What role does this compound play in metal-organic framework (MOF) design?

As a linker, its carboxylate and bromide groups facilitate coordination with transition metals (e.g., Zn²⁺ or Cu²⁺). Adsorption studies using modified activated carbon show enhanced Co²⁺ uptake (up to 120 mg/g) due to chelation at the benzoic acid moiety, verified by FTIR and BET surface area analysis .

Methodological Guidance

Q. How to optimize reaction scalability for multi-step syntheses involving brominated intermediates?

Pilot-scale batches (70 kg/batch) employ flow chemistry for exothermic steps (e.g., bromination), ensuring temperature control (<5°C deviation). Process analytical technology (PAT) monitors intermediates via in-line Raman spectroscopy, reducing impurities (e.g., di-brominated byproducts <2%) .

Q. What computational tools predict feasible retrosynthetic pathways for derivatives?

AI-driven platforms (e.g., Template_relevance Reaxys) prioritize one-step routes using databases like PISTACHIO. For example, methyl esterification of 5-bromo-3-nitrobenzoic acid with MeOH/H₂SO₄ (80°C, 12 hr) is predicted with 89% plausibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.